molecular formula C15H20N4OS B2655852 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(methylthio)benzamide CAS No. 2034561-93-6

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(methylthio)benzamide

Cat. No.: B2655852
CAS No.: 2034561-93-6
M. Wt: 304.41
InChI Key: GIPMCEJIYRAJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(methylthio)benzamide (CAS 2034561-93-6) is a benzamide derivative of significant interest in modern medicinal chemistry. Its structure incorporates a 1,2,3-triazole ring, a hallmark of click chemistry typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides metabolic stability and hydrogen-bonding capacity crucial for target engagement . The 3-(methylthio) substituent on the aromatic benzamide core influences the compound's electronic properties and can enhance bioavailability . This compound has garnered attention for its potential biological activities. Research indicates that similar triazole-containing benzamide derivatives exhibit strong inhibitory effects against specific biological targets. For instance, some analogs have demonstrated significant anticancer properties, including potent inhibition of Bcr-Abl mutants associated with chronic myeloid leukemia (CML), with IC50 values in the sub-nanomolar range . The mechanism of such activity may involve the inhibition of critical enzymes like thymidylate synthase (TS), which is essential for DNA synthesis, thereby inducing apoptosis in cancer cells . Furthermore, the compound has shown promise in antimicrobial studies, where in vitro tests indicate that its structural class can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus . This combination of features makes it a valuable scaffold for developing novel therapeutic agents and a useful pharmacological tool for probing biological systems. The product is intended for research purposes only and is not approved for human or veterinary diagnostics or therapies.

Properties

IUPAC Name

3-methylsulfanyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-11(2)14(10-19-8-7-16-18-19)17-15(20)12-5-4-6-13(9-12)21-3/h4-9,11,14H,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPMCEJIYRAJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(methylthio)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a triazole ring, which is known for its role in various pharmacological applications, including anticancer and antimicrobial activities. This article provides an overview of the biological activity of this compound based on current research findings.

  • Common Name : this compound
  • CAS Number : 2034561-93-6
  • Molecular Formula : C15H20N4OS
  • Molecular Weight : 304.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its structural components:

  • Triazole Ring : Known for forming hydrogen bonds and participating in π–π interactions, enhancing binding affinity to target proteins.
  • Methylthio Group : This moiety may contribute to hydrophobic interactions, influencing the compound's overall biological efficacy.

Anticancer Activity

Recent studies have shown that compounds containing triazole derivatives exhibit significant anticancer properties. For instance, a study on similar triazole-containing benzamides reported strong inhibition against Bcr-Abl mutants associated with chronic myeloid leukemia (CML), with IC50 values as low as 0.36 nM for certain derivatives .

CompoundTargetIC50 (nM)
6qBcr-Abl (WT)0.60
6qoBcr-Abl (T315I)0.36

The mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds targeting TS have been shown to induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies indicate that triazole derivatives can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The observed antimicrobial activity correlates with the structural characteristics of the triazole ring and the presence of sulfur-containing groups .

Case Studies

A notable case study involved the synthesis and evaluation of various triazole-linked compounds where this compound was included in a series aimed at assessing anticancer and antimicrobial activities. The results indicated that compounds with similar structures exhibited significant antiproliferative effects against multiple cancer cell lines, including MCF-7 and HCT116 .

Comparison with Similar Compounds

Heterocyclic Modifications

  • Triazole vs. Imidazole: The target compound’s 1,2,3-triazole contrasts with the 1H-imidazole in 4-(1H-imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (). Triazoles, however, are more resistant to oxidative metabolism .
  • Triazole vs. Pyrazole: describes pyrazole-containing amides (e.g., N-methyl-3-(2-phenylhydrazono)butanamide). Pyrazoles offer stronger hydrogen-bonding networks but may introduce steric hindrance compared to planar triazoles.

Substituent Effects

  • Methylthio (SMe) vs. Hydroxy (OH) : In N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), the hydroxy group enables metal coordination (N,O-bidentate directing), whereas the methylthio group in the target compound may enhance lipophilicity and modulate electron density via its +M effect .
  • Methyl vs. Alkyl Ureido : The alkyl chain in 3d () includes a ureido group, which improves solubility and hydrogen-bonding capacity, unlike the simpler methyl group in the target compound.

Pharmacological and Functional Comparisons

Bioactivity

  • Triazole-Benzamides : Triazole-containing benzamides are frequently explored for kinase inhibition or antimicrobial activity. For example, imidazolyl benzamides () show relevance in targeting enzyme active sites, but the methylthio group in the target compound could confer unique selectivity due to its electron-donating properties.
  • Hydroxy-Benzamides : The hydroxy analog () is tailored for metal-catalyzed C–H functionalization, suggesting catalytic applications rather than direct bioactivity.

Physicochemical Properties

  • Metabolic Stability: Triazoles resist cytochrome P450 oxidation better than imidazoles or pyrazoles, as noted in .

Structural Characterization Methods

  • X-ray Crystallography : Both the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () would rely on SHELX software for refinement, ensuring accurate bond-length and angle measurements .
  • Spectroscopy : 1H NMR signals for the triazole NH proton (δ ~13.0 ppm, ) are distinct from imidazole NH (~10–12 ppm) or pyrazole NH peaks, aiding structural confirmation.

Research Implications

The structural and functional diversity of benzamide derivatives underscores the importance of substituent choice in drug design. The target compound’s triazole and methylthio groups position it as a candidate for optimizing metabolic stability and target engagement. Further studies should explore its pharmacokinetic profile and synthetic scalability relative to analogs.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(methylthio)benzamide?

The compound’s 1,2,3-triazole moiety suggests the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust click chemistry approach. Key steps include:

  • Azide precursor synthesis : Introduce the azide group to the butan-2-yl backbone.
  • Alkyne functionalization : Attach the 3-(methylthio)benzamide group to a terminal alkyne.
  • Cycloaddition : Optimize reaction conditions (e.g., Cu(I) source, solvent, temperature) to ensure regioselective 1,4-triazole formation. Purification via column chromatography or recrystallization is critical to isolate the product .
  • Methylthio incorporation : Use methyl disulfide or methanethiol in nucleophilic substitution reactions to introduce the methylthio group .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • 1H/13C NMR : Confirm regiochemistry of the triazole ring (e.g., 1,4-substitution) and methylthio group integration. For example, the methylthio (–SMe) proton typically resonates at δ ~2.5 ppm .
  • IR Spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and triazole C–N vibrations (~1500 cm⁻¹) .
  • ESI-MS : Ensure molecular ion ([M+H]⁺) matches the theoretical mass. Discrepancies may indicate impurities or incorrect regiochemistry .
  • Elemental Analysis : Verify C, H, N, and S percentages within ±0.4% of theoretical values .

Advanced Questions

Q. How can researchers resolve contradictions between NMR and mass spectrometry data during characterization?

Discrepancies often arise from unaccounted impurities (e.g., regioisomers, residual solvents) or ionization artifacts in MS. To address this:

  • Repeat purification : Use preparative HPLC or gradient recrystallization to isolate the pure compound.
  • 2D NMR (COSY, HSQC) : Assign proton-proton correlations and confirm carbon connectivity to rule out structural misassignments .
  • High-resolution MS (HRMS) : Confirm exact mass to distinguish between isobaric species (e.g., triazole vs. tetrazole derivatives) .
  • Cross-validate with X-ray crystallography : Resolve ambiguities via single-crystal structural determination (e.g., using SHELXL for refinement) .

Q. What are best practices for refining the crystal structure of this compound using SHELXL?

  • Data collection : Use high-resolution (<1.0 Å) X-ray data to resolve light atoms (e.g., sulfur in –SMe).
  • Parameterization : Refine anisotropic displacement parameters for non-hydrogen atoms. Constrain methyl groups using AFIX commands.
  • Twinned data handling : Apply TWIN/BASF commands if twinning is detected (common in triazole-containing crystals) .
  • Validation tools : Use PLATON/CHECKCIF to assess geometric outliers and R1/wR2 convergence (<5% difference) .

Q. How can reaction yields be optimized when introducing the methylthio group to the benzamide scaffold?

  • Protecting groups : Temporarily protect reactive sites (e.g., amide nitrogen) with tert-butoxycarbonyl (Boc) to prevent side reactions.
  • Nucleophilic agents : Use NaSMe or (CH3)2S2 in polar aprotic solvents (DMF, DMSO) under inert atmosphere.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfur nucleophilicity .
  • Kinetic monitoring : Track reaction progress via TLC or in-situ IR to avoid over-substitution.

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point and spectral data across synthesized batches?

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) can alter melting points. Perform DSC/TGA to identify phase transitions.
  • Solvent retention : Residual solvents (e.g., EtOAc, hexane) in recrystallized batches may depress melting points. Use Karl Fischer titration to quantify moisture/solvent content .
  • Regioisomeric contamination : If CuAAC regioselectivity is incomplete, mixed 1,4- and 1,5-triazole isomers may coexist. Use NOESY NMR to differentiate substitution patterns .

Methodological Tables

Key Reaction Optimization Parameters Recommended Conditions
CuAAC CatalystCuI (5 mol%) in DMF/H2O
Reaction Temperature60–80°C, 12–24 h
Methylthio IntroductionNaSMe, DMF, N2 atmosphere
PurificationSilica gel (EtOAc/Hexane)
Critical Spectral Benchmarks Expected Values
1H NMR (triazole CH)δ 7.8–8.2 ppm (singlet)
IR (C=O stretch)1660–1680 cm⁻¹
ESI-MS ([M+H]⁺)m/z 361.1 (C16H21N4OS)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.